molecular formula C13H14N4S B8326784 1-(benzo[d]thiazol-6-yl)-3-isopropyl-1H-pyrazol-5-amine

1-(benzo[d]thiazol-6-yl)-3-isopropyl-1H-pyrazol-5-amine

Cat. No. B8326784
M. Wt: 258.34 g/mol
InChI Key: IFVBCLONHHITLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzo[d]thiazol-6-yl)-3-isopropyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C13H14N4S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(benzo[d]thiazol-6-yl)-3-isopropyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d]thiazol-6-yl)-3-isopropyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(benzo[d]thiazol-6-yl)-3-isopropyl-1H-pyrazol-5-amine

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

2-(1,3-benzothiazol-6-yl)-5-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C13H14N4S/c1-8(2)11-6-13(14)17(16-11)9-3-4-10-12(5-9)18-7-15-10/h3-8H,14H2,1-2H3

InChI Key

IFVBCLONHHITLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring suspension of 6-aminobenzothiazole (0.500 g, 3.33 mmol) in conc. HCl (5 ml) at 0-5° C. was added a solution of NaNO2 (0.276 g, 3.99 mmol) in H2O (5 ml). The mixture was stirred at 0-5° C. for 75 min until a clear yellow solution was obtained. To this was then added a solution of SnCl2.2H2O (2.76 g, 13.3 mmol) in conc. HCl (5 ml). After completing the addition, the suspension was stirred at RT for 2 h. 4-Methyl-3-oxopentanenitrile (0.444 g, 3.99 mmol) and EtOH (50 ml) were added and the reaction was stirred with heating at 75° C. After 18 h, the completed reaction was cooled to RT and concentrated to an aqueous residue. This was chilled thoroughly in ice and made strongly basic (pH 12-13) by the addition of 6M NaOH. While still cold the mixture was extracted with EtOAc (2×). The combined organics were washed with H2O (2×), brine (1×), dried (MgSO4), filtered and evaporated to afford crude 1-(benzo[d]thiazol-6-yl)-3-isopropyl-1H-pyrazol-5-amine (0.8 g, 93% yield) as an oil which was used as is in the next reaction. 1H NMR (400 MHz, DMSO-d6) δ 9.36 (s, 1H), 8.30 (d, J=2.4 Hz, 1H); 8.10 (d, J=8.8 Hz, 1H), 7.74 (dd, J=2.4 and 8.8 Hz, 1H), 5.36 (s, 1H), 5.33 (brs, 2H), 2.76 (septet, J=6.8 Hz, 1H), 1.17 (d, J=6.8 Hz, 6H); MS (ESI) m/z: 259.0 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.276 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.444 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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